molecular formula C19H15ClFNO4S B11257433 4-Chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide

4-Chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide

Cat. No.: B11257433
M. Wt: 407.8 g/mol
InChI Key: BCJSJVPWBYBMNQ-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Oxidation: Formation of furanones and other oxidized products.

    Reduction: Formation of amines and reduced benzamide derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

4-Chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide
  • 4-Chloro-N-[2-(4-bromobenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide
  • 4-Chloro-N-[2-(4-methylbenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide

Uniqueness

4-Chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide is unique due to the presence of the fluorobenzenesulfonyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C19H15ClFNO4S

Molecular Weight

407.8 g/mol

IUPAC Name

4-chloro-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]benzamide

InChI

InChI=1S/C19H15ClFNO4S/c20-14-5-3-13(4-6-14)19(23)22-12-18(17-2-1-11-26-17)27(24,25)16-9-7-15(21)8-10-16/h1-11,18H,12H2,(H,22,23)

InChI Key

BCJSJVPWBYBMNQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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